molecular formula C9H7ClN2O2 B2453546 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 409304-46-7

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B2453546
CAS No.: 409304-46-7
M. Wt: 210.62
InChI Key: ZGVJDSCNZFSKOG-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of phenol and oxadiazole, featuring a chloromethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the chloromethylation of aromatic compounds. One common method is the reaction of phenol derivatives with chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions, optimized for large-scale synthesis. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenol and diphenyl ether .

Scientific Research Applications

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The oxadiazole ring may also contribute to the compound’s reactivity and binding affinity for specific targets .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methyl)-1,2,4-oxadiazol-5-yl]phenol: Lacks the chlorine atom, which may affect its reactivity and applications.

    2-[3-(Chloromethyl)-1,2,4-thiadiazol-5-yl]phenol: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical properties and reactivity.

Uniqueness

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of both the chloromethyl group and the oxadiazole ring.

Properties

IUPAC Name

2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-8-11-9(14-12-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVJDSCNZFSKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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